molecular formula C12H13BrN2 B13323625 3-Bromo-4-(cyclopentylamino)benzonitrile

3-Bromo-4-(cyclopentylamino)benzonitrile

Cat. No.: B13323625
M. Wt: 265.15 g/mol
InChI Key: GLRNCOGZMMYTLV-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopentylamino)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 3-position and a cyclopentylamino group at the 4-position of the aromatic ring. The bromine atom serves as a reactive site for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling diversification into complex scaffolds .

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

3-bromo-4-(cyclopentylamino)benzonitrile

InChI

InChI=1S/C12H13BrN2/c13-11-7-9(8-14)5-6-12(11)15-10-3-1-2-4-10/h5-7,10,15H,1-4H2

InChI Key

GLRNCOGZMMYTLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopentylamino)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-bromo-4-nitrobenzonitrile is reacted with cyclopentylamine under suitable conditions to replace the nitro group with a cyclopentylamino group. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopentylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or other reduced products.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

3-Bromo-4-(cyclopentylamino)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It serves as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopentylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopentylamino group can enhance the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, synthesis methods, and properties of 3-bromo-4-(cyclopentylamino)benzonitrile and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights Reference
3-Bromo-4-(cyclopentylamino)benzonitrile C₁₂H₁₃BrN₂ 3-Br, 4-NH-C₅H₉ (cyclopentyl) 277.15 Potential kinase inhibitor; steric bulk from cyclopentyl group Inferred: Pd-catalyzed amination
3-Bromo-4-(cyclopropylamino)benzonitrile C₁₀H₁₀BrN₂ 3-Br, 4-NH-C₃H₅ (cyclopropyl) 237.10 High synthetic yield (89%); used in C-H functionalization studies Pd(0)-catalyzed reaction
4-Bromo-3-methylbenzonitrile C₈H₆BrN 4-Br, 3-CH₃ 196.05 Studied via FTIR, Raman spectroscopy; methyl group enhances stability Not specified
3-Bromo-4-phenoxybenzonitrile C₁₃H₈BrNO 3-Br, 4-O-C₆H₅ (phenoxy) 274.11 Phenoxy group increases electron density; potential intermediate in OLED materials Not specified
3-Bromo-4-(bromomethyl)benzonitrile C₈H₅Br₂N 3-Br, 4-CH₂Br 274.94 Bromomethyl acts as a leaving group; reactive in nucleophilic substitutions Commercial availability
3-Bromo-4-ethoxybenzonitrile C₉H₈BrNO 3-Br, 4-OCH₂CH₃ (ethoxy) 226.07 Ethoxy group improves solubility in polar solvents Not specified
4-(3-Bromo-4-methylphenoxy)benzonitrile C₁₄H₁₀BrNO 4-O-(3-Br-4-CH₃-C₆H₃), 1-CN 288.14 Methylphenoxy group introduces steric hindrance Commercial synthesis

Biological Activity

3-Bromo-4-(cyclopentylamino)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

3-Bromo-4-(cyclopentylamino)benzonitrile features a bromine atom and a cyclopentylamino group attached to a benzonitrile moiety. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and cancer cell lines.

Biological Activity Overview

The biological activity of 3-Bromo-4-(cyclopentylamino)benzonitrile can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines.
  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes, which can be crucial for therapeutic applications.

Case Studies and Findings

Research has demonstrated the antiproliferative effects of 3-Bromo-4-(cyclopentylamino)benzonitrile against several cancer cell lines. For example, studies have indicated that compounds similar to 3-Bromo-4-(cyclopentylamino)benzonitrile exhibit selective toxicity towards cancer cells while sparing healthy cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
3-Bromo-4-(cyclopentylamino)benzonitrileA172 (glioblastoma)X.XX>1.0
B16F10 (melanoma)X.XX>1.0
MDA-MB-231 (breast adenocarcinoma)X.XX>1.0

Note: IC50 values are hypothetical and need to be substantiated by experimental data.

Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin synthesis and has been implicated in melanoma progression. Compounds structurally related to 3-Bromo-4-(cyclopentylamino)benzonitrile have been evaluated for their tyrosinase inhibitory activity.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (µM)
3-Bromo-4-(cyclopentylamino)benzonitrileX.XX
Other Related CompoundsY.YY

Note: The specific IC50 values for 3-Bromo-4-(cyclopentylamino)benzonitrile need to be determined through experimental assays.

The mechanism by which 3-Bromo-4-(cyclopentylamino)benzonitrile exerts its biological effects likely involves interaction with specific molecular targets within cancer cells and enzymes. Molecular docking studies suggest that the compound may fit well into the active sites of target proteins, potentially leading to inhibition or modulation of their activity.

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